![molecular formula C15H22ClNO3 B3969847 1-methyl-3-piperidinyl 4-ethoxybenzoate hydrochloride](/img/structure/B3969847.png)
1-methyl-3-piperidinyl 4-ethoxybenzoate hydrochloride
Übersicht
Beschreibung
1-methyl-3-piperidinyl 4-ethoxybenzoate hydrochloride, also known as mebeverine hydrochloride, is a medication primarily used to treat irritable bowel syndrome (IBS). It belongs to the class of antispasmodic drugs, which work by relaxing the smooth muscles in the gut.
Wirkmechanismus
Mebeverine hydrochloride works by blocking the calcium channels in the smooth muscles of the gut, which prevents the muscles from contracting excessively. This results in a reduction of the symptoms of IBS, such as abdominal pain and bloating.
Biochemical and Physiological Effects:
Mebeverine hydrochloride does not have any significant biochemical or physiological effects other than its antispasmodic activity. It is rapidly absorbed from the gastrointestinal tract and is metabolized in the liver. The metabolites are excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
Mebeverine hydrochloride is a useful tool for studying the physiology of the gastrointestinal tract. Its antispasmodic activity can be used to investigate the role of smooth muscle contraction in various gastrointestinal disorders. However, 1-methyl-3-piperidinyl 4-ethoxybenzoate hydrochloride hydrochloride has limitations in terms of its specificity and selectivity. It may also have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-3-piperidinyl 4-ethoxybenzoate hydrochloride hydrochloride. One area of interest is the development of more selective and specific antispasmodic drugs that target the calcium channels in the gut. Another area of research is the investigation of the role of this compound hydrochloride in other gastrointestinal disorders, such as inflammatory bowel disease and gastroesophageal reflux disease. Finally, further studies are needed to determine the long-term safety and efficacy of this compound hydrochloride in the treatment of IBS.
Wissenschaftliche Forschungsanwendungen
Mebeverine hydrochloride has been extensively studied for its efficacy in treating IBS. Several clinical trials have shown that 1-methyl-3-piperidinyl 4-ethoxybenzoate hydrochloride hydrochloride significantly reduces the symptoms of IBS, including abdominal pain, bloating, and diarrhea. In addition, this compound hydrochloride has been studied for its potential use in other gastrointestinal disorders, such as functional dyspepsia and diverticular disease.
Eigenschaften
IUPAC Name |
(1-methylpiperidin-3-yl) 4-ethoxybenzoate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-3-18-13-8-6-12(7-9-13)15(17)19-14-5-4-10-16(2)11-14;/h6-9,14H,3-5,10-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMMCWNUHICWHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2CCCN(C2)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201264 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.